Org-26576
Description
Overview of AMPA Receptor Positive Allosteric Modulators (AMPAR PAMs) in Neuropharmacology
AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors, are crucial mediators of fast excitatory synaptic transmission in the central nervous system. mdpi.commedcraveonline.com They are involved in numerous neurophysiological processes, including synaptic plasticity, learning, and memory formation. researchgate.net Positive allosteric modulators (PAMs) of AMPA receptors are a class of compounds that enhance the function of these receptors by binding to a site distinct from the primary neurotransmitter (glutamate) binding site. mdpi.commedcraveonline.com This allosteric modulation typically increases the probability of the ion channel opening or prolongs the time the channel remains open after glutamate binding, thereby increasing cation influx into the postsynaptic neuron. mdpi.com
The potentiation of AMPA receptor activity by PAMs is an area of significant interest in neuropharmacology because it offers a potential therapeutic strategy for disorders associated with impaired glutamatergic transmission. medcraveonline.comnih.gov Unlike orthosteric agonists, which directly activate the receptor, AMPAR PAMs enhance the effects of endogenous glutamate in an activity-dependent manner, which may offer a better safety profile by reducing the risk of excitotoxicity. mdpi.com Research into AMPAR PAMs has explored their potential utility in various neurological and psychiatric conditions, including depression, schizophrenia, Parkinson's disease, and cognitive deficits. medcraveonline.comresearchgate.netnih.gov
Historical Context of ORG-26576 Development and Research
This compound was initially developed by Cortex Pharmaceuticals and subsequently licensed to Organon International for further research and development. wikipedia.org It emerged as part of ongoing efforts to discover and characterize novel ampakines, building upon the knowledge gained from earlier compounds like CX516. targetmol.com
Preclinical studies with this compound aimed to investigate its pharmacological properties and potential therapeutic applications. Research demonstrated that this compound could effectively potentiate AMPA receptor function in in vitro systems. targetmol.commedchemexpress.com For instance, it showed selectivity for AMPA receptors when tested against a panel of over 60 molecular targets, including G-protein coupled receptors, ion channels, and kinases. targetmol.commedchemexpress.com In vitro studies using rat hippocampal primary cultured neurons indicated that this compound was significantly more potent than CX516 in potentiating AMPA-mediated electrophysiological responses, with an EC50 in the range of 8-16 μM. targetmol.commedchemexpress.com
Further academic research explored the effects of this compound in animal models. Studies using 14C-2-deoxyglucose autoradiography in mice demonstrated that this compound produced regionally selective and dose-dependent effects on local cerebral glucose utilization. targetmol.commedchemexpress.com Chronic administration of this compound was shown to increase progenitor cell proliferation and survival in the adult rodent hippocampus and prelimbic cortex. targetmol.commedchemexpress.com Specifically, chronic treatment increased progenitor cell proliferation in the dentate gyrus (approximately 40%) and prelimbic cortex (approximately 35%) at a dosage of 10 mg/kg. targetmol.com Cells born in response to chronic this compound treatment in the dentate gyrus exhibited increased survival rates (approximately 30%), with a majority differentiating into neurons. targetmol.com
Research also investigated the influence of this compound on brain-derived neurotrophic factor (BDNF) expression. AMPA receptor potentiation by this compound was found to exert a positive modulatory influence on BDNF expression during ongoing neuronal activity. targetmol.commedchemexpress.com Total BDNF mRNA levels were significantly increased in the hippocampus of animals exposed to a combination of this compound and stress. targetmol.commedchemexpress.com These preclinical findings suggested that this compound might have potential nootropic effects and influence processes related to neurogenesis and neuronal survival. wikipedia.org
The preclinical data supported the investigation of this compound in clinical trials for conditions such as major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgnih.govcambridge.orgresearchgate.netdrugbank.com Although some early clinical findings suggested potential utility, this compound did not meet trial endpoints in subsequent Phase 2 clinical trials for MDD, ADHD, or schizophrenia, leading to the discontinuation of its development for these indications. wikipedia.orgnih.govresearchgate.net Despite the cessation of clinical development for these specific uses, the academic research conducted with this compound has contributed to the broader understanding of AMPA receptor modulation and the potential of AMPAR PAMs in neuropharmacology.
Here is a summary of some research findings related to this compound:
| Study Type | Model/System | Key Finding | Citation |
| In vitro | Rat hippocampal primary cultured neurons | Potentiated AMPA-mediated electrophysiological responses with an EC50 of 8-16 μM, 10-30 fold more potent than CX516. | targetmol.commedchemexpress.com |
| In vitro | Selectivity panel (>60 targets) | Showed selectivity for AMPA receptors at 10 μM. | targetmol.commedchemexpress.com |
| In vivo | Mice (14C-2-deoxyglucose) | Produced regionally selective and dose-dependent effects on local cerebral glucose utilization. | targetmol.commedchemexpress.com |
| In vivo (Chronic) | Adult rodents (Hippocampus, Prelimbic Cortex) | Increased progenitor cell proliferation (Dentate Gyrus ~40%, Prelimbic Cortex ~35%) and survival (Dentate Gyrus ~30%). | targetmol.commedchemexpress.com |
| In vivo | Rats (Hippocampus) | Increased total BDNF mRNA levels when combined with stress. | targetmol.commedchemexpress.com |
| Preclinical | 6-hydroxydopamine-lesioned rats | Produced dose-dependent inhibition of locomotor hyperactivity. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336129 | |
| Record name | ORG-26576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026791-61-6 | |
| Record name | ORG-26576 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-26576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Target Specificity and Selectivity of ORG-26576
This compound has demonstrated selectivity for AMPA receptors when tested against a broad panel of other molecular targets, including G-protein coupled receptors, ion channels, and kinases medchemexpress.comtargetmol.combiocompare.com.
Potentiation of AMPA-mediated Electrophysiological Responses
Studies using rat hippocampal primary cultured neurons have shown that this compound is a potent modulator of AMPA-mediated electrophysiological responses medchemexpress.comtargetmol.combiocompare.com. It enhances steady-state currents in these neurons rsc.org.
Differentiation from First-Generation Ampakines (e.g., CX516)
Structurally, this compound belongs to a distinct chemical series compared to first-generation ampakines such as CX516 medchemexpress.comtargetmol.com. This structural difference is reflected in its potency; this compound has been reported to be 10 to 30 times more potent than CX516 in potentiating AMPA-mediated electrophysiological responses medchemexpress.comtargetmol.combiocompare.com. While both are positive allosteric modulators, their binding sites on the AMPA receptor may differ, potentially contributing to their distinct potencies mdpi.com.
| Compound | EC50 (Potentiation of AMPA-mediated responses in rat hippocampal neurons) | Relative Potency vs. CX516 |
| This compound | 8-16 µM medchemexpress.comtargetmol.combiocompare.com | 10-30 fold greater medchemexpress.comtargetmol.combiocompare.com |
| CX516 | - | 1x (reference) |
Lack of Specificity for Particular AMPAR Subunits
AMPARs are composed of different combinations of four subunits (GluA1-4) wikipedia.orgmdpi.com. While AMPA receptor positive allosteric modulators can show selectivity for specific subpopulations of AMPARs depending on subunit composition, this compound has been described as exhibiting selective potentiation at all AMPAR subunit types in in vitro systems, with no specificity for one particular subunit rsc.org. Some evidence also suggests it potentiates GluA4-containing receptors scbt.com.
Impact on Glutamatergic Neurotransmission
This compound modulates ionotropic AMPA-type glutamate (B1630785) receptors, leading to an enhancement of glutamatergic neurotransmission researchgate.netnih.gov. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and AMPA receptors mediate the majority of fast excitatory synaptic transmission wikipedia.orgrsc.orgwjgnet.combiomolther.org.
Enhancement of Excitatory Synaptic Transmission
By acting as a positive allosteric modulator, this compound enhances the activity of AMPA receptors in the presence of glutamate, thus promoting excitatory synaptic transmission researchgate.netbiocompare.comrsc.orgresearchgate.net. This potentiation of AMPA receptor function can lead to increased synaptic currents wikipedia.org. Studies in mice have shown that this compound can produce significant increases in activity in various brain regions, including the hippocampus and cingulate cortex medchemexpress.combiocompare.com. Electrophysiological evaluation has indicated that related analogues can increase the slice EPSC amplitude rsc.org.
Neurobiological Effects at the Cellular Level
Potentiation of AMPA receptors by this compound has been shown to influence several key neurobiological processes at the cellular level. targetmol.commedchemexpress.com
Influence on Neuronal Cell Proliferation and Survival
Research indicates that this compound can impact the generation and survival of new neurons in specific brain regions. researchgate.netnih.govresearchgate.net
Hippocampal Neurogenesis
Chronic administration of this compound has been shown to increase hippocampal neurogenesis in adult rodents. researchgate.netnih.govresearchgate.netdntb.gov.ua This effect is observed after chronic treatment, while acute administration does not appear to increase neuronal cell proliferation. researchgate.netnih.govresearchgate.net
Progenitor Cell Proliferation in Dentate Gyrus and Prelimbic Cortex
Chronic administration of this compound increases progenitor cell proliferation in both the dentate gyrus and the prelimbic cortex. researchgate.netnih.govresearchgate.net Specifically, a study using a 10-mg/kg dosage in rats demonstrated an approximate 40% increase in progenitor cell proliferation in the dentate gyrus and approximately 35% in the prelimbic cortex. researchgate.netnih.govresearchgate.net
Data on Progenitor Cell Proliferation:
| Brain Region | Effect of Chronic this compound (10 mg/kg) |
|---|---|
| Dentate Gyrus | Approximately 40% increase |
Neuronal Phenotype Expression of Surviving Cells
Cells born in response to chronic this compound treatment in the dentate gyrus show increased rates of survival, approximately 30%. targetmol.commedchemexpress.comresearchgate.netnih.govresearchgate.net The majority of these surviving cells express a neuronal phenotype. targetmol.commedchemexpress.comresearchgate.netnih.govresearchgate.net
Data on Cell Survival and Phenotype in Dentate Gyrus:
| Cellular Process | Effect of Chronic this compound |
|---|---|
| Cell Survival Rate | Approximately 30% increase |
Regulation of Neurotrophic Factor Expression
AMPA receptor potentiation by this compound has a positive modulatory influence on the expression of brain-derived neurotrophic factor (BDNF). targetmol.commedchemexpress.comchembk.com
Brain-Derived Neurotrophic Factor (BDNF) Synthesis and Release
This compound exerts a positive modulatory influence on BDNF expression during ongoing neuronal activity. targetmol.commedchemexpress.comchembk.com Total BDNF mRNA levels are significantly increased in the hippocampus of animals exposed to a combination of this compound and stress. targetmol.commedchemexpress.com Preclinical studies have demonstrated that this compound increased BDNF synthesis. researchgate.netwikipedia.org
Molecular and Cellular Mechanisms of this compound
This compound is a chemical compound classified as a positive allosteric modulator of the AMPA receptor (AMPA PAM). fishersci.nl Its primary mechanism involves enhancing glutamatergic neurotransmission through modulation of ionotropic AMPA-type glutamate receptors. This potentiation of AMPA receptors by this compound has been shown to influence the expression of neurotrophic factors and modulate synaptic plasticity. fishersci.nl
Modulation of Stress-Induced Transcription of BDNF Isoforms
Research indicates that this compound modulates the transcription of brain-derived neurotrophic factor (BDNF) isoforms, particularly in the context of stress. Studies in rats exposed to a combination of this compound and stress demonstrated a significant increase in total BDNF mRNA levels in the hippocampus. Analysis of BDNF transcripts in the hippocampus revealed that this increase involved a major contribution from exons I and IV. This suggests that AMPA receptor potentiation by this compound positively influences BDNF expression during neuronal activity, a mechanism hypothesized to facilitate learning and coping mechanisms associated with mild stress.
Nerve Growth Factor (NGF)
Positive allosteric modulators of AMPA receptors, including this compound, are associated with the upregulation of neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). While the direct effects of this compound on NGF levels are not as extensively detailed in the available information as its effects on BDNF, the class of compounds to which it belongs has been linked to increased NGF expression.
Synaptic Plasticity Modulation
Preclinical Research and Animal Models
Neurophysiological and Behavioral Studies
Research has focused on the effects of ORG-26576 on key neurophysiological processes and observable behaviors in animal models.
Effects on Local Cerebral Glucose Utilization
Studies using 14C-2-deoxyglucose autoradiography in mice have investigated the effects of this compound on local cerebral glucose utilization (LCGU), a measure of neuronal activity. This compound produced dose-dependent increases in LCGU, with specific regional activation observed at lower doses. nih.govresearchgate.net At a dose of 1 mg/kg, significant increases in LCGU were found in 9 out of 43 examined brain areas, including the anteroventral and laterodorsal thalamus, cingulate cortex, dentate gyrus, and CA3 subfield of the hippocampus. medchemexpress.comnih.govresearchgate.net Higher doses of this compound (10 mg/kg) also increased LCGU. nih.gov These increases in LCGU induced by this compound were blocked by pre-treatment with the AMPA receptor antagonist NBQX, indicating that these effects are mediated by AMPA receptors. nih.gov
Here is a table summarizing the effects of this compound on LCGU in specific brain regions at a dose of 1 mg/kg:
| Brain Region | Change in LCGU (1 mg/kg this compound) |
| Anteroventral thalamus | Significant Increase |
| Laterodorsal thalamus | Significant Increase |
| Cingulate cortex | Significant Increase |
| Dentate gyrus | Significant Increase |
| CA3 subfield (Hippocampus) | Significant Increase |
| (Additional 4 areas) | Significant Increase |
Influence on Excitatory Post-Synaptic Potentials (EPSPs) in Hippocampus and Prefrontal Cortex
This compound has been shown to potentiate AMPA-mediated electrophysiological responses. In rat hippocampal primary cultured neurons, this compound displayed 10-30 fold greater potency compared to CX516 in potentiating these responses, with an EC50 of 8-16 μM. targetmol.commedchemexpress.com Analogues related to this compound have been reported to enhance steady-state currents in rat hippocampal neurons. rsc.org Specifically, this compound is reported to enhance steady-state currents by 20% at a concentration of 30 µM. rsc.org Studies have also indicated that EPSPs in the prefrontal cortex were augmented when this compound was administered adjunctively with risperidone (B510) in Wistar rats. nih.gov
Cognitive Enhancement and Nootropic Effects
Ampakines, including this compound, have demonstrated beneficial effects on cognition in selected animal models of learning. researchgate.netnih.gov this compound has the potential to be an effective cognitive enhancer, having improved performance on memory tests in neurologically-healthy animals. plos.org This supports its possible utility in treating disorders characterized by deficits in cognitive performance. researchgate.netnih.gov
Here is a simplified representation of the effect of this compound on spatial learning acquisition in the Morris Water Maze on Day 1:
| Treatment Group | Effect on Acquisition (Day 1) |
| Saline | Baseline learning |
| This compound (1 mg/kg) | No significant enhancement |
| This compound (3 mg/kg) | Significant enhancement |
| This compound (10 mg/kg) | Significant enhancement |
While some ampakines like CX717 have shown potential in improving attention-based task performance in sleep-deprived adults, direct preclinical data specifically detailing the reversal of sleep deprivation-associated memory impairment by this compound in animal models was not prominently found in the provided search results. However, the broader class of ampakines, as positive allosteric modulators of AMPA receptors, are being investigated for their potential in addressing cognitive deficits, including those induced by sleep deprivation. mdpi.comen-journal.org
Spatial Memory Improvement (e.g., Morris Water Maze)
Impact on Locomotor Hyperactivity in Animal Models of ADHD
Glutamate (B1630785) dysregulation is posited to contribute to the pathophysiology of attention-deficit/hyperactivity disorder (ADHD), suggesting that modulating glutamate neurotransmission could offer alternative therapeutic options. nih.gov this compound, as a positive allosteric modulator of AMPA receptors, enhances excitatory neurotransmission and has been investigated in preclinical models of ADHD. targetmol.comresearchgate.netnih.gov In the neonatal rat 6-hydroxydopamine lesion-induced hyperactivity model, this compound produced a dose-dependent inhibition of locomotor hyperactivity. researchgate.netnih.gov Doses of 1, 3, and 10 mg/kg intraperitoneally demonstrated this effect. researchgate.netnih.gov Mice lacking AMPAR subunits exhibit ADHD-like behaviors, including hyperlocomotion, further supporting the implication of AMPARs in ADHD phenotypes. researchgate.neteneuro.org
Here is a table illustrating the dose-dependent inhibition of locomotor hyperactivity by this compound in 6-hydroxydopamine-lesioned rats:
| Dose (mg/kg, i.p.) | Effect on Locomotor Hyperactivity |
| 1 | Inhibition |
| 3 | Inhibition |
| 10 | Significant Inhibition (Dose-dependent) |
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species
Translational PK-PD modeling has been employed using data from preclinical species to predict human target engagement for this compound researchgate.netnih.govresearchgate.net. This approach involves analyzing drug concentration and effect measurements in animals to build models that can then be scaled to predict how the drug might behave in humans researchgate.netscience.govscience.gov.
Translational PK-PD Modeling for Human Target Engagement Prediction
A rat-human translational PK-PD model of AMPA receptor modulation was utilized to predict human target engagement and inform dose selection for clinical trials researchgate.netnih.govresearchgate.net. Modeling and simulation were applied to rat plasma and cerebrospinal fluid (CSF) pharmacokinetic and pharmacodynamic measurements researchgate.netnih.govresearchgate.net. The rat plasma and CSF PK data were fitted using a one-compartment model for each researchgate.netnih.govresearchgate.net. Human plasma and CSF PK data were well described simultaneously by a two-compartment model researchgate.netnih.govresearchgate.net. Simulations based on this modeling provided insight into the likely human dose-molecular target engagement relationship for this compound researchgate.netnih.govresearchgate.net.
EC80 Determination for AMPA Receptor Modulation
As part of the PK-PD modeling in preclinical species, a target concentration for AMPA receptor modulation was identified using the EC80 value researchgate.netnih.govresearchgate.net. The rat CSF PK-PD model yielded an EC80 value of 593 ng/ml, with a 90% confidence interval of 406.8 to 1,264.1 ng/ml researchgate.netnih.govresearchgate.net. This value represents the concentration at which 80% of the maximum effect on AMPA receptor modulation is expected researchgate.netnih.govresearchgate.net.
Table 1: EC80 Value for AMPA Receptor Modulation in Rat CSF
| Parameter | Value | 90% Confidence Interval | Species | Fluid |
| EC80 (ng/ml) | 593 | 406.8 - 1264.1 | Rat | CSF |
Investigation in Animal Models of Neuropsychiatric Disorders
This compound has been investigated in various animal models relevant to neuropsychiatric disorders, including depression, ADHD, and schizophrenia researchgate.netresearchgate.netnih.govnih.govnih.gov.
Depression Models (e.g., Forced Swim Test)
AMPA receptor modulators, including this compound, have been explored for their potential antidepressant effects in animal models researchgate.net. The forced swim test (FST) is a commonly used behavioral assay in rodents to study depressive-like behavior and screen for antidepressant properties frontiersin.orgnih.govnih.gov. While the search results mention the use of AMPA modulators in forced swim tests and the antidepressant effects of related compounds like ketamine which involve AMPA receptor signaling, specific detailed findings for this compound in the forced swim test were not prominently found within the provided snippets. Some studies indicate that AMPA receptor potentiation by this compound can influence BDNF expression, which is relevant to depression research researchgate.nettargetmol.comresearchgate.net.
ADHD Models (e.g., 6-hydroxydopamine-lesioned rats)
This compound has been investigated in the neonatal rat 6-hydroxydopamine (6-OHDA) lesion-induced hyperactivity model, which serves as a preclinical model for attention-deficit/hyperactivity disorder (ADHD) researchgate.netnih.gov. In this model, intraperitoneal administration of this compound produced a dose-dependent inhibition of locomotor hyperactivity researchgate.netnih.gov.
Table 2: Effect of this compound in 6-OHDA-Lesioned Rats
| Model | Species | Observed Effect |
| 6-hydroxydopamine-lesioned hyperactivity | Rat | Dose-dependent inhibition of hyperactivity |
Schizophrenia Models
The glutamatergic system, including AMPA receptors, is implicated in the pathophysiology of schizophrenia rsc.orgbiomolther.org. This compound has been studied in the context of AMPA receptor modulation, a target for addressing cognitive deficits in schizophrenia rsc.org. While AMPA modulators have been investigated for their effects in animal models relevant to schizophrenia, specific detailed outcomes for this compound in established schizophrenia animal models (beyond general regional brain activity changes observed with related compounds) were not extensively detailed in the provided search results researchgate.netnih.govbiomolther.orgidrblab.net. Some research indicates that AMPA receptor potentiation by this compound influences local cerebral glucose utilization in mice in regions relevant to neuropsychiatric disorders, including those implicated in schizophrenia researchgate.netidrblab.net.
Clinical Research and Translational Findings
Early Phase Clinical Trials
Early clinical investigations of ORG-26576 included studies in healthy volunteers and patients diagnosed with MDD, as well as translational approaches in adult ADHD.
Phase 1b Studies in Major Depressive Disorder (MDD)
A Phase 1b study (N=54) was conducted to examine this compound in patients with MDD. This exploratory, randomized, double-blind, placebo-controlled trial aimed to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in this population nih.govnih.gov. The study included a multiple rising dose paradigm in Part I (N=24) and a parallel groups design in Part II (N=30) nih.gov. While the primary focus of Phase 1b studies is typically safety and tolerability, this study also explored potential pharmacodynamic effects.
Evaluation in Healthy Volunteers
Two separate Phase 1 trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers (HVs) in preparation for Phase II efficacy trials in MDD researchgate.netnih.govresearchgate.net. These randomized, placebo-controlled trials involved multiple rising-dose cohorts nih.govresearchgate.net. Healthy volunteers (n=36) were dosed for up to 14 days under controlled conditions nih.govresearchgate.net. These evaluations in healthy individuals provided important data regarding the compound's profile before broader testing in patient populations nih.gov.
Translational Approaches in Adult Attention-Deficit/Hyperactivity Disorder (ADHD)
A translational approach was utilized to evaluate this compound in adult ADHD. This included both preclinical testing in animal models and a clinical trial in adult ADHD subjects researchgate.netnih.gov. The preclinical work involved using a neonatal rat 6-hydroxydopamine lesion-induced hyperactivity model, which serves as an animal model for ADHD researchgate.netnih.gov. The clinical component was a multicenter, double-blind, placebo-controlled, two-period crossover trial involving seventy-eight adults with ADHD researchgate.netnih.gov. This translational strategy aimed to bridge findings from animal studies to human clinical investigation.
Efficacy and Symptomatic Improvement in Clinical Populations
Studies in clinical populations explored the potential of this compound to improve symptoms associated with MDD and ADHD, including effects on depressive symptomology and cognitive functioning.
Depression Symptomology (e.g., Montgomery-Asberg Depression Rating Scale)
In the Phase 1b study in patients with MDD, symptomatic improvement was assessed using the Montgomery-Asberg Depression Rating Scale (MADRS) nih.govnih.gov. The MADRS is a 10-item scale used by mental health professionals to measure the severity of depressive episodes jnjmedicalconnect.comwikipedia.org. Scores on the MADRS range from 0 to 60, with higher scores indicating more severe depression jnjmedicalconnect.comwikipedia.org. In the this compound study, the symptomatic improvement as measured by the MADRS was numerically greater in the this compound groups compared to the placebo group in both parts of the study nih.gov. While some sources suggest modest alleviation of depression symptoms, others indicate that the compound did not significantly improve depressive symptoms or meet trial endpoints in subsequent Phase 2 trials for MDD researchgate.net.
Cognitive Functioning Enhancement
The Phase 1b study in depressed patients also investigated the effects of this compound on cognitive functioning nih.govnih.gov. In Part II of this study, the 400 mg BID dose of this compound was associated with improvements in executive functioning and speed of processing cognitive tests nih.gov. This finding suggested a potential for cognitive enhancement in addition to effects on mood symptomology researchgate.net.
Executive Functioning
In a Phase 1b study involving patients with depression, the 400 mg BID dose of this compound was associated with improvements in executive functioning cognitive tests. researchgate.netnih.gov Another reference also notes that this compound improved executive functioning in depressed patients in a Phase 1b study. nih.gov
Speed of Processing
The same Phase 1b study in depressed patients indicated that the 400 mg BID dose of this compound was associated with improvements in speed of processing cognitive tests. researchgate.netnih.gov Improvements in speed of processing were observed in the group treated with 400 mg BID in this study. nih.gov
Social Acuity
Early improvement in social acuity was able to significantly predict symptomatic response at the endpoint in the active treatment group in a clinical trial of this compound. researchgate.netnih.govresearchgate.netresearchgate.net
Response Prediction using Quantitative Electroencephalogram (EEG)
A quantitative electroencephalogram (EEG) index, specifically the Antidepressant Treatment Response at Week 1, was found to be able to significantly predict symptomatic response at the endpoint in the active treatment group in a study involving this compound. researchgate.netnih.govresearchgate.netresearchgate.net
Neuroendocrine and Biomarker Endpoints in Clinical Studies
Clinical studies of this compound have also assessed neuroendocrine and biomarker endpoints. nih.gov
Growth Hormone Increases
This compound was associated with increases in growth hormone at the end of treatment in a clinical study. researchgate.netnih.govresearchgate.netnih.govdeepdyve.com
Cortisol Decreases
Cortisol levels were found to decrease at the end of treatment in association with this compound administration in clinical studies. researchgate.netnih.govresearchgate.netnih.govdeepdyve.com
Interactive Data Tables:
Based on the text, a summary of cognitive and neuroendocrine findings from the Phase 1b study in depressed patients can be presented in tables. Note that specific numerical data for the magnitude of changes in cognitive function, growth hormone, and cortisol were not consistently provided across the search results, only that improvements or changes were associated with this compound.
Table 1: Cognitive Findings in a Phase 1b Study of this compound (400 mg BID dose)
| Cognitive Domain | Finding | Source |
| Executive Functioning | Improvements associated with this compound. | researchgate.netnih.govnih.gov |
| Speed of Processing | Improvements associated with this compound. | researchgate.netnih.govnih.gov |
| Social Acuity | Early improvement predicted response. | researchgate.netnih.govresearchgate.netresearchgate.net |
Table 2: Neuroendocrine Findings in Clinical Studies of this compound
| Biomarker | Finding | Source |
| Growth Hormone | Increases associated with this compound. | researchgate.netnih.govresearchgate.netnih.govdeepdyve.com |
| Cortisol | Decreases associated with this compound. | researchgate.netnih.govresearchgate.netnih.govdeepdyve.com |
Lack of Influence on Prolactin or Brain-Derived Neurotrophic Factor
In a Phase 1b study examining this compound in patients diagnosed with major depressive disorder, the compound did not influence prolactin or brain-derived neurotrophic factor (BDNF) levels at the end of treatment. researchgate.netnih.govsemanticscholar.orgdeepdyve.com This finding is notable, as some preclinical studies had suggested that AMPA receptor potentiation by this compound could positively influence BDNF expression, particularly in the hippocampus during ongoing neuronal activity. nih.govtargetmol.commedchemexpress.com While this compound was associated with increases in growth hormone and decreases in cortisol in this study, the absence of a significant effect on prolactin or BDNF in this clinical trial provides important translational data regarding its pharmacological profile in humans. researchgate.netnih.govsemanticscholar.orgdeepdyve.com
Clinical Outcomes in Phase 2 Trials and Discontinuation of Development
Despite promising preclinical findings and some positive signals in early-phase clinical trials, this compound did not meet trial endpoints in subsequent Phase 2 clinical trials across multiple indications, leading to the discontinuation of its development. researchgate.netwikipedia.orgnih.gov
Major Depressive Disorder (MDD)
Data from MDD Clinical Trials:
| Study Phase | Population (N) | Key Findings | Outcome for MDD Efficacy |
| Phase 1b | MDD Patients (54) | Numerically greater symptomatic improvement vs. placebo; improvements in executive function (400 mg BID). researchgate.netnih.gov | Promising signals, but exploratory. researchgate.netnih.gov |
| Phase 2 | Depression Patients | No significant benefit compared to placebo in a small trial. researchgate.netjpn.ca | Failed to meet statistical significance; development halted. researchgate.netwikipedia.orgnih.gov |
Attention-Deficit/Hyperactivity Disorder (ADHD)
This compound was also investigated in a Phase 2 trial for adult attention-deficit/hyperactivity disorder (ADHD). researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govveeva.com A multicenter, double-blind, placebo-controlled, two-period crossover trial enrolled 78 adults with moderate-to-severe ADHD symptoms. researchgate.netnih.gov In this study, this compound (100 mg b.i.d.) was reported to be superior to placebo in treating symptoms of adult ADHD subjects, with primary results on the Adult ADHD Investigator Symptom Rating Scale supported by some secondary analyses. researchgate.netresearchgate.netnih.gov However, flexible dosing of this compound (100-300 mg b.i.d.) did not confirm these results. researchgate.netresearchgate.netnih.gov Despite the initial positive findings at a specific dose, this compound did not meet trial endpoints in subsequent Phase 2 clinical trials for ADHD, and its development was discontinued. researchgate.netnih.gov
Data from ADHD Clinical Trials:
| Study Phase | Population (N) | Key Findings | Outcome for ADHD Efficacy |
| Phase 2 | Adult ADHD (78) | 100 mg b.i.d. superior to placebo on ADHD symptoms; flexible dose (100-300 mg b.i.d.) did not confirm results. researchgate.netresearchgate.netnih.gov | Did not meet trial endpoints in subsequent Phase 2 trials; development discontinued. researchgate.netnih.gov |
Schizophrenia
This compound was also evaluated in clinical trials for schizophrenia. researchgate.netrsc.orgnih.govnih.gov While preclinical studies and the understanding of glutamatergic dysfunction in schizophrenia suggested a potential role for AMPA receptor modulation, this compound did not meet trial endpoints in Phase 2 clinical trials for this indication. researchgate.netnih.gov Consequently, the development of this compound for schizophrenia was discontinued. researchgate.netnih.gov Specific details regarding the outcomes of the Phase 2 trials for schizophrenia were not extensively detailed in the provided search results beyond the general statement of not meeting endpoints and discontinuation.
Comparative and Adjunctive Research
Comparison with Other AMPA Receptor Modulators
ORG-26576 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors. Comparisons with other ampakines highlight its specific characteristics.
Structural and Potency Comparisons (e.g., CX516, CX1632, S47445)
This compound represents a distinct chemical series compared to earlier generation ampakines like CX516. targetmol.com Structurally, CX516 is described as 6-(Piperidin-1-ylcarbonyl)quinoxaline. wikipedia.orgcenmed.com this compound, on the other hand, has the IUPAC name (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c] wikipedia.orgnih.govoxazepin-5-one. wikipedia.orguni.lu
In terms of potency, this compound has demonstrated significantly greater potency in potentiating AMPA-mediated electrophysiological responses compared to CX516. It shows a 10-30 fold greater potency with an EC50 of 8-16 μM in rat hippocampal primary cultured neurons. targetmol.com CX516 was noted for its low potency and short half-life in human trials, despite showing good in vitro and animal results. wikipedia.org
CX1632 is also known by the developmental code name S-47445 and the compound name Tulrampator (B1682043). wikipedia.orgvrachi.namenih.gov Tulrampator (S-47445, CX-1632) is described as a "high-impact" AMPAR potentiator, in contrast to "low-impact" potentiators like CX-516. wikipedia.org High-impact potentiators like tulrampator can elicit more robust increases in AMPAR activation. wikipedia.org S-47445 (Tulrampator) has the IUPAC name 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H- wikipedia.orgtargetmol.comoxazino[6,5-g] wikipedia.orgtargetmol.combenzotriazine-4,9-dione. wikipedia.orgnih.govnih.gov
| Compound Name | PubChem CID | IUPAC Name (where available) | Potency Relative to CX516 (Electrophysiology) | Impact Classification |
| This compound | 13584912 | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c] wikipedia.orgnih.govoxazepin-5-one | 10-30 fold greater | Not specified |
| CX516 | 148184 | 6-(Piperidin-1-ylcarbonyl)quinoxaline | Reference (Lower) | Low-impact |
| CX1632 | 24857397 | 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H- wikipedia.orgtargetmol.comoxazino[6,5-g] wikipedia.orgtargetmol.combenzotriazine-4,9-dione | More robust increase in activation than CX516 | High-impact |
| S47445 | 24857397 | 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H- wikipedia.orgtargetmol.comoxazino[6,5-g] wikipedia.orgtargetmol.combenzotriazine-4,9-dione | More robust increase in activation than CX516 | High-impact |
Differential Electrophysiological Properties
AMPA receptor positive allosteric modulators like this compound enhance the effects of glutamate (B1630785) at the receptor. targetmol.comtandfonline.com This potentiation can involve influencing receptor deactivation and desensitization. CX516, for instance, inhibits the deactivation of AMPA receptors. cenmed.com Studies comparing the electrophysiological properties of different ampakines, such as CX516 and CX546, have shown that even structurally similar compounds can exhibit significantly different effects on AMPAR currents, influencing both desensitization and deactivation. tandfonline.com While specific detailed differential electrophysiological properties of this compound compared directly to CX1632 (S47445) were not extensively detailed in the provided snippets beyond the general "high-impact" versus "low-impact" classification, this compound's higher potency compared to CX516 in potentiating AMPA-mediated responses in cultured neurons indicates a more pronounced effect on receptor activity. targetmol.com
Relationship to Ketamine's Antidepressant Effects
Emerging evidence suggests that the antidepressant effects of the NMDA receptor antagonist ketamine are closely linked to the activation of AMPA receptors. nih.govresearchgate.netpsychiatryonline.orgjpn.ca
AMPA Receptor Activation as a Crucial Factor
Convergent evidence indicates that postsynaptic AMPA receptor activation and upregulation are crucial factors in mediating ketamine's antidepressant effects. nih.gov Studies have shown that the antidepressant-like effects of ketamine in animals can be blocked by AMPA receptor antagonists like NBQX, highlighting the necessity of AMPAR activation. wikipedia.orgnih.govpsychiatryonline.orgscienceopen.com This suggests that while ketamine's initial action involves NMDA receptor blockade, the downstream activation of AMPA receptors is essential for its therapeutic effects. nih.govresearchgate.netjpn.ca This AMPA receptor activation is thought to trigger downstream signaling pathways, including those involving BDNF and mTOR, which are implicated in synaptogenesis and synaptic plasticity, processes believed to underlie ketamine's rapid and sustained antidepressant actions. nih.govresearchgate.netnih.govcambridge.org
Potential for Augmenting Ketamine Activity
Given the critical role of AMPA receptor activation in ketamine's effects, AMPA receptor potentiators like this compound have been investigated for their potential to produce similar rapid antidepressant effects or to augment the activity of ketamine. nih.govresearchgate.net Preclinical studies have indicated that AMPAR-positive allosteric modulators can have dose-dependent antidepressant activity in rodents and can enhance the effects of ketamine when coadministered as an adjunctive therapy. nih.gov However, clinical trials with AMPAR potentiators, including this compound and CX1632, have not consistently shown significant antidepressant efficacy as monotherapy compared to placebo, or they failed to meet trial endpoints in Phase II studies for major depressive disorder. wikipedia.orgnih.govscienceopen.comresearchgate.net Despite this, the hypothesis that enhancing AMPAR function could be a strategy for treating depression, potentially augmenting the effects of other treatments like ketamine, remains an area of interest. nih.gov
Adjunctive Therapies and Combination Strategies
The potential for AMPA receptor modulators to be used in combination or as adjunctive therapies with other treatments for neuropsychiatric disorders has been explored. Adjunctive therapy typically refers to the use of a second drug to potentiate the effects of a primary treatment, where the second drug may not have significant therapeutic properties on its own. oup.com Combination strategies involve the co-administration of two mechanistically different drugs. oup.com
Preclinical studies have investigated this compound in combination with antipsychotics like risperidone (B510) and olanzapine (B1677200), showing improvements in behavioral measures in rats when administered adjunctively with these but not with haloperidol (B65202). nih.gov Electrophysiological measures in the prefrontal cortex were also augmented when this compound was added to risperidone treatment. nih.gov
While this compound was explored as a potential adjunctive treatment for major depressive disorder, its development in this area was impacted by the results of clinical trials as a monotherapy. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net The concept of using AMPA receptor potentiators to augment the activity of existing antidepressants, including those targeting biogenic amines, has been considered, potentially to enhance efficacy or expedite the onset of therapeutic effects. researchgate.net Although this compound showed some numerically greater symptomatic improvement compared to placebo and improvements in cognitive function in an exploratory Phase 1b study in depressed patients, it failed to show superiority over placebo in a subsequent Phase II trial for major depressive disorder. wikipedia.orgnih.govresearchgate.netnih.gov
The broader strategy of targeting the glutamatergic system, including AMPA receptors, in combination with or as an augmentation to existing therapeutic approaches continues to be an area of research for improving the treatment of depression and other neuropsychiatric conditions. oup.comcaldic.com
Combination with Antipsychotics (e.g., Risperidone, Olanzapine, Haloperidol)
Preclinical research has investigated the potential for combining this compound with antipsychotic medications such as risperidone, olanzapine, and haloperidol. These studies aimed to examine if this compound could augment the antipsychotic activity of these drugs and influence cortical glutamatergic transmission.
In Wistar rats, this compound, when administered adjunctively with risperidone and olanzapine, demonstrated improvement in behavioral measures. nih.govresearchgate.net. However, this effect was not observed when this compound was combined with haloperidol in behavioral tests nih.govresearchgate.net.
Electrophysiological studies examining cortical N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic transmission in vitro revealed that excitatory postsynaptic potentials (EPSPs) in the prefrontal cortex were augmented when this compound was added to risperidone treatment. nih.govresearchgate.net. This augmentation of EPSPs was not observed with the other antipsychotics, olanzapine or haloperidol, in these specific electrophysiological measures nih.govresearchgate.net.
These preclinical findings suggest a differential interaction between this compound and various antipsychotic agents, indicating a potential for synergistic effects with risperidone and olanzapine in certain behavioral and neurophysiological contexts, but not with haloperidol. nih.govresearchgate.net.
Synergistic Effects with Biogenic Amine Antidepressants
Research has also explored the potential for synergistic effects between this compound and biogenic amine antidepressants. Biogenic amine-based antidepressants are understood to exert their effects, at least in part, by regulating brain-derived neurotrophic factor (BDNF) signaling. They increase BDNF synthesis and activate its signaling pathway. researchgate.net.
While this compound, as an AMPA receptor potentiator, has shown in some preclinical studies to increase BDNF mRNA levels, particularly in the hippocampus science.govresearchgate.net, the mechanism of its antidepressant-like effects may differ from that of biogenic amine-based agents researchgate.net. One study indicated that, unlike biogenic amine-based agents, this compound did not appear to activate BDNF signaling under the specific conditions tested, yet it still produced antidepressant-like responses in certain animal models researchgate.net.
The concept of combining agents with different mechanisms, such as AMPA receptor potentiation and biogenic amine reuptake inhibition, has been explored in the broader context of treating depression, aiming to potentially enhance efficacy, accelerate onset of action, and broaden the range of treatable symptoms oup.com. However, specific detailed research findings on the direct synergistic effects of this compound in combination with named biogenic amine antidepressants (like tricyclic antidepressants such as imipramine (B1671792) or amitriptyline, or selective serotonin (B10506) reuptake inhibitors like escitalopram) were not extensively detailed in the provided search results beyond the general exploration of AMPA potentiators and their potential interaction with BDNF pathways influenced by biogenic amine antidepressants. researchgate.netwikipedia.orgwikipedia.orgscience.gov.
Future Directions and Research Gaps
Unexplored Therapeutic Potentials and Subpopulations
The initial focus of ORG-26576 development was on MDD, ADHD, and schizophrenia, based on the implication of glutamatergic dysregulation in these conditions. nih.govresearchgate.net However, the complex nature of glutamatergic signaling and the varied roles of AMPA receptors suggest potential therapeutic applications beyond these initial indications.
Preclinical studies with this compound demonstrated effects such as increased hippocampal neurogenesis and brain-derived neurotrophic factor (BDNF) synthesis, as well as improved spatial memory in animal models. wikipedia.orgnih.gov These findings suggest potential relevance in conditions characterized by neuronal atrophy, impaired neurogenesis, or cognitive deficits. While this compound did not succeed in clinical trials for its primary targets, the underlying principle of AMPA receptor potentiation and its impact on neurotrophic factors and synaptic plasticity could still be relevant for other neurological or psychiatric conditions. nih.govmdpi.comresearchgate.net
Furthermore, the concept of identifying specific patient subpopulations who might benefit from glutamatergic modulation remains a critical area for future research. Patient heterogeneity is a significant challenge in neuropsychiatric clinical trials. mdpi.com Genetic markers, such as variants in glutamate (B1630785) receptor genes, or specific symptom profiles might help identify individuals more likely to respond to AMPA receptor PAMs. mdpi.com Although this compound's development has been halted, future compounds with similar mechanisms could explore this avenue by incorporating biomarker strategies into trial designs to select participants based on predicted responsiveness to glutamatergic intervention.
The role of glutamatergic dysfunction has also been implicated in conditions such as anxiety disorders, substance use disorders, and inflammatory pain. patsnap.comnih.gov While there are currently no known studies in the pipeline for AMPA modulators specifically for anxiety disorders, preclinical evidence with other AMPA modulators in fear extinction models suggests potential anxiolytic effects. frontiersin.org Exploring the potential of AMPA receptor modulation in these less-explored indications, possibly with novel compounds, represents an unexplored therapeutic potential.
Challenges in Translating Glutamatergic Modulation to Clinical Practice
The development of glutamatergic therapies, including AMPA receptor PAMs like this compound, has faced significant challenges in translating preclinical success to clinical efficacy. nih.govrsc.org Several factors contribute to this gap:
Linking Mechanism to Clinical Outcome: A major hurdle is clearly associating the underlying molecular mechanism of action at the receptor level with observed clinical outcomes. rsc.org For AMPA receptor PAMs, understanding the precise level of target engagement required for therapeutic effect without inducing adverse events, such as excitotoxicity, has been difficult. rsc.orgmdpi.com
Lack of Predictive Biomarkers: The absence of reliable biomarkers to verify target engagement and predict clinical response in early-stage clinical trials is a significant limitation. researchgate.netnih.gov Unlike some other drug classes where peripheral markers or imaging techniques can confirm that a drug is hitting its target in the brain, such translational biomarkers for glutamatergic modulation have not yet proved consistently effective in guiding patient-based clinical studies. nih.govrsc.org
Patient Heterogeneity: Neuropsychiatric disorders are often characterized by diverse underlying pathologies and symptom presentations. mdpi.com This heterogeneity makes it challenging to identify patient groups who will respond consistently to a specific glutamatergic intervention. mdpi.com
The experience with this compound, which showed promise in preclinical models but did not meet endpoints in Phase II trials for multiple indications, underscores these translational challenges. wikipedia.orgnih.govresearchgate.net Future research needs to address these fundamental issues to improve the success rate of glutamatergic drug development.
Advanced Translational Techniques for Guiding Clinical Studies
To overcome the translational challenges in glutamatergic modulation, advanced techniques are needed to bridge the gap between preclinical findings and clinical outcomes.
One crucial area is the development and validation of translational pharmacodynamic biomarkers. nih.govq-metrx.com These biomarkers should be capable of confirming target engagement of AMPA receptor PAMs in the human brain and providing early indications of a potential therapeutic response. Quantitative electroencephalogram (qEEG) has shown some promise as a pharmacodynamic endpoint, with one study on this compound suggesting that a qEEG index was able to predict symptomatic response in depressed patients. researchgate.netq-metrx.comnih.govresearchgate.net However, more robust and consistently predictive biomarkers are needed.
Neuroimaging techniques, such as fMRI, MRS, and PET, are becoming increasingly valuable for drug discovery and development in neuropsychiatric disorders. researchgate.net These methods can potentially provide insights into drug effects on brain activity, connectivity, and neurochemistry related to glutamatergic function. Integrating neuroimaging with pharmacological challenges could help assess target engagement and functional pathway modulation by compounds like AMPA receptor PAMs.
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is another important translational tool. rsc.orgresearchgate.net Translational PK-PD models, based on preclinical data, can be used to predict human target engagement and inform dose selection for clinical trials. rsc.orgresearchgate.net While a PK-PD relationship has been described for this compound to predict human target engagement and clinical dosing, more advanced translational techniques have not yet been consistently effective in guiding patient-based clinical studies. rsc.org
Furthermore, the use of induced pluripotent stem cells (iPSCs) derived from patients with specific neuropsychiatric conditions could provide a more relevant in vitro system to study the effects of glutamatergic modulators on human neurons and circuits, potentially allowing for the identification of patient-specific responses or the stratification of patient populations.
Combining these advanced translational techniques – robust biomarkers, advanced neuroimaging, sophisticated PK-PD modeling, and relevant in vitro systems – is essential for guiding future clinical studies of AMPA receptor PAMs and other glutamatergic modulators, ultimately improving the likelihood of successful translation to clinical practice.
Q & A
Q. What is the molecular mechanism of ORG-26576 as an AMPA receptor positive allosteric modulator (PAM), and how does this inform experimental design in preclinical studies?
this compound enhances AMPA receptor signaling by binding to allosteric sites, increasing glutamate-evoked currents without direct receptor activation . To study this, researchers should employ electrophysiological assays (e.g., patch-clamp recordings) to quantify receptor kinetics and use radioligand binding assays to confirm target specificity. Experimental controls must include baseline glutamate response measurements and comparisons with known AMPA PAMs (e.g., CX546) to validate mechanistic uniqueness .
Q. What are the critical considerations for designing reproducible in vivo studies on this compound’s antidepressant effects?
Key factors include:
- Dose selection : Use dose-ranging studies (e.g., 100–400 mg bid in rodents) to identify therapeutic windows .
- Behavioral assays : Standardize tests like the forced swim test (FST) or tail suspension test (TST) with blinded scoring to minimize bias .
- Control groups : Include placebo and active comparators (e.g., ketamine) to contextualize efficacy . Detailed protocols for handling, storage (−20°C for powder, room temperature for short-term transport), and solvent preparation (e.g., DMSO concentration limits) are essential to ensure compound stability .
Q. How should researchers interpret variability in this compound’s efficacy metrics, such as MADRS scores in clinical trials?
Variability in outcomes (e.g., inconsistent MADRS improvements in human trials) may stem from population heterogeneity or pharmacokinetic factors. Researchers should stratify data by covariates like baseline symptom severity or genetic biomarkers (e.g., BDNF polymorphisms) and apply mixed-effects models to account for inter-subject variability . Sensitivity analyses can isolate confounding variables .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to avoid aerosol inhalation .
- Spill management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose of contaminated waste as hazardous chemical residue .
Q. How does this compound’s chemical stability impact long-term experimental reproducibility?
Stability is temperature-dependent: powder remains stable for 3 years at −20°C but degrades within 1 year at 4°C. Solvent formulations (e.g., in saline) should be prepared fresh daily to avoid hydrolysis. Researchers must validate batch purity via HPLC before use and document storage conditions meticulously .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and inconsistent clinical trial outcomes?
Discrepancies may arise from interspecies differences in AMPA receptor subunit composition or bioavailability. To address this:
- Translational biomarkers : Measure brain-derived neurotrophic factor (BDNF) levels in both animal models and human subjects to bridge mechanistic insights .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use microdialysis in rodents to correlate plasma concentrations with synaptic glutamate levels, then extrapolate to human dosing regimens .
Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects on cognitive functioning?
For cognitive outcomes (e.g., executive function improvements in clinical trials):
- Apply longitudinal mixed-effects models to track changes over time.
- Use mediation analysis to disentangle direct drug effects from secondary cognitive enhancements via mood improvement .
- Bayesian adaptive trial designs can optimize dose selection in early-phase studies .
Q. What strategies mitigate this compound’s pharmacokinetic limitations in crossing the blood-brain barrier (BBB)?
- Prodrug development : Modify the hydroxyl group to enhance lipophilicity while retaining AMPA PAM activity .
- Nanocarrier systems : Test lipid-based nanoparticles to improve BBB penetration, with in vivo validation via PET imaging .
- Co-administration : Pair with P-glycoprotein inhibitors (e.g., cyclosporine A) to assess permeability changes .
Q. How can researchers integrate this compound with glutamatergic therapies (e.g., NMDA antagonists) for treatment-resistant depression?
Design factorial experiments to test synergistic effects:
Q. What computational approaches predict this compound’s binding affinities to AMPA receptor subtypes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
